3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3-bromo-benzylidene-amino group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 3-bromo-benzaldehyde with 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory activities.
Thieno[3,2-d]pyrimidine: Used in the development of materials with unique electronic properties.
Uniqueness
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-bromo-benzylidene-amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
333341-31-4 |
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Molecular Formula |
C16H14BrN3OS |
Molecular Weight |
376.3g/mol |
IUPAC Name |
3-[(E)-(3-bromophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14BrN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-5-4-6-13(17)7-12/h4-8H,1-3H3/b18-8+ |
InChI Key |
OBNXNBGSTBPMEW-QGMBQPNBSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C/C3=CC(=CC=C3)Br)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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